3-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of methoxy and nitro functional groups attached to a benzamide core
Preparation Methods
The synthesis of 3-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide typically involves the benzoylation of 2-methoxy-5-nitroaniline with 3-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
3-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using strong oxidizing agents like potassium permanganate.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, potassium permanganate, and boron tribromide. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural features suggest it may interact with specific biological targets, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide involves its interaction with molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy groups may also play a role in modulating the compound’s biological activity by affecting its binding affinity to specific targets .
Comparison with Similar Compounds
Similar compounds to 3-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide include:
4-methoxy-N-(2-methyl-5-nitrophenyl)benzamide: This compound has a similar structure but with a methyl group instead of a methoxy group at the 2-position of the phenyl ring.
N-(2-(3-hydroxyphenoxy)-4-nitrophenyl)methanesulfonamide: This compound has a hydroxy group instead of a methoxy group, which can significantly alter its chemical and biological properties.
N-methoxy-N-methylbenzamide:
The uniqueness of this compound lies in its combination of methoxy and nitro functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
3-methoxy-N-(2-methoxy-5-nitrophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-21-12-5-3-4-10(8-12)15(18)16-13-9-11(17(19)20)6-7-14(13)22-2/h3-9H,1-2H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBOPDBKSOACQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.